

spectroscopic data interpretation for 3-Furaldehyde

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Compound of Interest

Compound Name: 3-Furaldehyde

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An In-depth Technical Guide to the Spectroscopic Data Interpretation of **3-Furaldehyde**

Introduction

3-Furaldehyde, also known as furan-3-carboxaldehyde, is a heterocyclic aldehyde with the chemical formula $C_5H_4O_2$.^{[1][2]} It is a colorless to light yellow liquid and serves as a significant building block in organic synthesis and is of interest in medicinal chemistry and materials science.^[3] A thorough understanding of its structural features through spectroscopic analysis is crucial for its application in research and development. This guide provides a detailed interpretation of the infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (^{13}C NMR), and mass spectrometry (MS) data for **3-furaldehyde**. It also outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data and Interpretation

The structural elucidation of an organic molecule like **3-furaldehyde** is accomplished by combining data from various spectroscopic techniques. Each method provides unique insights into the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.^{[4][5]} The IR

spectrum of **3-furaldehyde** exhibits characteristic absorption bands corresponding to its aldehyde and furan functionalities.

Table 1: Infrared (IR) Spectral Data for **3-Furaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3125	Medium	C-H Stretch	Aromatic (Furan Ring)
~2830, ~2730	Medium	C-H Stretch	Aldehyde (Fermi doublets)
~1690	Strong	C=O Stretch	Aldehyde
~1590, ~1500	Medium-Strong	C=C Stretch	Aromatic (Furan Ring)
~1150	Strong	C-O-C Stretch	Furan Ring
~875	Strong	C-H Bend	Out-of-plane bending in furan

Interpretation:

- The strong absorption band around 1690 cm⁻¹ is indicative of a conjugated carbonyl group (C=O), characteristic of the aldehyde.
- The pair of medium intensity peaks around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi doublets) are highly characteristic of the C-H stretch of an aldehyde.
- Absorptions above 3000 cm⁻¹ (around 3125 cm⁻¹) suggest the presence of C-H bonds where the carbon is sp² hybridized, consistent with the furan ring.
- The peaks in the 1500-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic furan ring.
- A strong band around 1150 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the furan ether linkage.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectral Data for **3-Furaldehyde** (in CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.97	s	-	H-6 (Aldehyde)
8.12	s	-	H-2
7.45	t	~1.7	H-5
6.75	dd	~1.7, ~0.8	H-4

s = singlet, t = triplet, dd = doublet of doublets

Interpretation:

- The downfield singlet at 9.97 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
- The singlet at 8.12 ppm is assigned to the proton at the C-2 position (H-2). This proton is adjacent to the ring oxygen, which is deshielding.
- The triplet at 7.45 ppm corresponds to the proton at the C-5 position (H-5). It is coupled to the H-4 proton.
- The doublet of doublets at 6.75 ppm is assigned to the proton at the C-4 position (H-4), which is coupled to both H-5 and H-2 (long-range coupling).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 3: ^{13}C NMR Spectral Data for **3-Furaldehyde** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
185.0	C-6 (Aldehyde C=O)
150.1	C-2
145.0	C-5
125.0	C-3
110.0	C-4

Interpretation:

- The signal at 185.0 ppm is in the typical range for an aldehyde carbonyl carbon.
- The signals at 150.1 ppm and 145.0 ppm are assigned to the C-2 and C-5 carbons, respectively. These carbons are deshielded due to their proximity to the electronegative oxygen atom within the furan ring.
- The peak at 125.0 ppm corresponds to the C-3 carbon, which is substituted with the aldehyde group.
- The upfield signal at 110.0 ppm is assigned to the C-4 carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.^[6] For **3-furaldehyde**, electron ionization (EI) is a common method.^[7]

Table 4: Mass Spectrometry Data for **3-Furaldehyde** (Electron Ionization)

m/z	Relative Intensity	Assignment
96	High	$[M]^+$ (Molecular Ion)
95	High	$[M-H]^+$
67	Medium	$[M-CHO]^+$
39	High	$[C_3H_3]^+$

Interpretation:

- The molecular ion peak $[M]^+$ is observed at an m/z of 96, which corresponds to the molecular weight of **3-furaldehyde** ($C_5H_4O_2$).[\[1\]](#)[\[2\]](#)
- A prominent peak at m/z 95 is due to the loss of a hydrogen radical ($[M-H]^+$), a common fragmentation for aldehydes.
- The peak at m/z 67 results from the loss of the formyl radical ($[M-CHO]^+$), leading to the formation of the furyl cation.
- The base peak is often observed at m/z 39, which can be attributed to the cyclopropenyl cation ($[C_3H_3]^+$), a common fragment in the mass spectra of five-membered aromatic heterocycles.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:** For a liquid sample like **3-furaldehyde**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrument Setup:** Place the salt plates in the sample holder of the FT-IR spectrometer.
- Data Acquisition:** Acquire a background spectrum of the clean salt plates. Then, run the spectrum of the sample. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

- Data Processing: The resulting spectrum (a plot of transmittance or absorbance vs. wavenumber) is then analyzed to identify the characteristic absorption bands.

NMR Spectroscopy (^1H and ^{13}C) Protocol

- Sample Preparation: Dissolve 5-10 mg of **3-furaldehyde** in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.^[8] The solution should be clear and homogeneous.^[8] Transfer the solution to an NMR tube.^[8]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.^[9]
- ^1H NMR Acquisition: A standard ^1H NMR experiment is run. This typically involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID).
- ^{13}C NMR Acquisition: A ^{13}C NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Chemical shifts, multiplicities, and coupling constants are then determined.

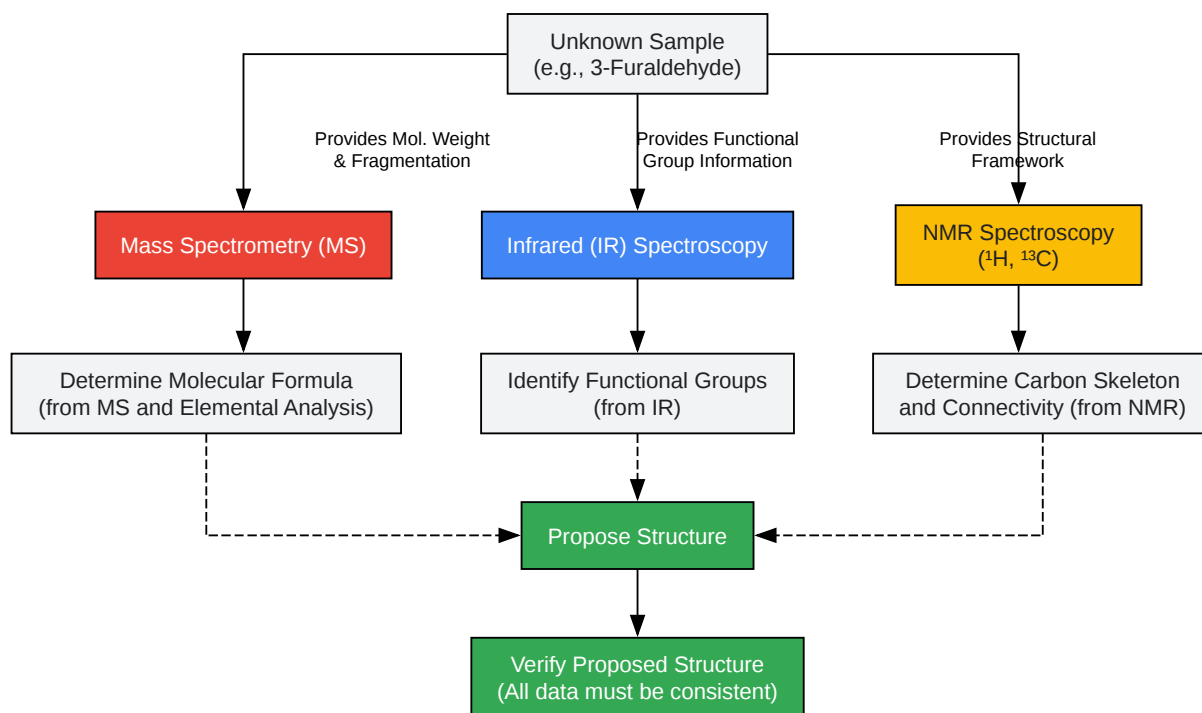
Mass Spectrometry (EI-MS) Protocol

- Sample Introduction: A small amount of the **3-furaldehyde** sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).^[6] The sample is vaporized in a high vacuum environment.^[6]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged radical ion (molecular ion).^[10]

- **Mass Analysis:** The ions are accelerated by an electric field and then deflected by a magnetic field.^[10] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.^[10]
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . This spectrum is then analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Interpretation Workflow

The logical flow for elucidating the structure of an unknown compound, such as **3-furaldehyde**, using the discussed spectroscopic methods is illustrated below.



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Caption: Workflow for Spectroscopic Structure Elucidation.

This diagram illustrates the integrated approach where data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy are combined to determine the molecular formula, identify functional groups, and map the carbon-hydrogen framework, ultimately leading to the proposal and verification of the molecular structure.

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